molecular formula C8H10N2O2 B1419766 Ethyl 4-aminopicolinate CAS No. 773140-43-5

Ethyl 4-aminopicolinate

Cat. No. B1419766
M. Wt: 166.18 g/mol
InChI Key: JEGLDMPBDKDOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminopicolinate is a chemical compound with the molecular formula C8H10N2O2 . It is used in various scientific applications .


Molecular Structure Analysis

The molecular weight of Ethyl 4-aminopicolinate is 166.18 . The IUPAC name for this compound is ethyl 4-amino-2-pyridinecarboxylate .


Physical And Chemical Properties Analysis

Ethyl 4-aminopicolinate is a pale-yellow to yellow-brown solid . It has a molecular weight of 166.18 . The storage temperature is between 2-8°C . The properties of Ethyl 4-aminopicolinate are similar to those of Methyl 4-aminopicolinate, which has a density of 1.2±0.1 g/cm3, a boiling point of 333.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Novel Compounds:

    • Ethyl 4-aminopicolinate has been used in the synthesis of various novel chemical compounds. For instance, it has been involved in the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones and their isomeric N-(2-pyridyl)cyanoacetamides, as demonstrated by Dorokhov et al. (1990) in the study titled "Synthesis of N-(2-pyridyl)cyanoacetamides and 4-amino-2H-pyrido-[1,2-a]pyrimidin-2-ones from ethyl cyanoacetate and 2-aminopyridine" (Dorokhov et al., 1990).
  • Antimicrobial Applications:

    • Research has shown the potential of ethyl 4-aminopicolinate derivatives in the development of antimicrobial agents. Desai et al. (2007) explored this in their study "Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents," indicating that these derivatives could be effective against various microorganisms (Desai et al., 2007).
  • Antimalarial Research:

    • The compound has been investigated in the context of antimalarial research. For example, Carroll et al. (1979) studied its derivatives in "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials" and found that these derivatives could be promising in this field (Carroll et al., 1979).
  • Antiviral Research:

    • Ethyl 4-aminopicolinate has been utilized in the synthesis of compounds with antiviral activities. Bernardino et al. (2007) conducted a study titled "Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives" which highlighted its role in developing antiviral agents (Bernardino et al., 2007).
  • Bioimmunological Applications:

    • In the field of bioimmunology, ethyl 4-aminopicolinate derivatives have been used in the synthesis of polymers with potential immunological applications, as explored by Kronek et al. (2010) in "Synthesis and bioimmunological efficiency of poly(2-oxazolines) containing a free amino group" (Kronek et al., 2010).
  • Environmental Applications:

    • The compound's derivatives have been studied for their environmental behavior, such as in the photodegradation of UV filters. Li et al. (2017) investigated this in their study "Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate" (Li et al., 2017).

Safety And Hazards

Ethyl 4-aminopicolinate has several safety considerations. The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

ethyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGLDMPBDKDOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665291
Record name Ethyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminopicolinate

CAS RN

773140-43-5
Record name Ethyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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